

# ABP 654: A Comparative Guide to its Efficacy in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ABP 654, a biosimilar to ustekinumab, focusing on its clinical efficacy in psoriasis and the underlying mechanism of action. Due to the limited availability of public preclinical data for ABP 654, this guide leverages the extensive research on its reference product, ustekinumab, to provide insights into its expected performance in cellular models relevant to psoriasis.

# **Clinical Efficacy in Plaque Psoriasis**

ABP 654 has demonstrated comparable efficacy and safety to its reference product, ustekinumab, in the treatment of moderate to severe plaque psoriasis. Clinical trials have been the primary source of comparative data.[1][2][3][4] The key endpoint in these studies is the Psoriasis Area and Severity Index (PASI), which measures the severity and extent of psoriasis.

A phase III multicenter, randomized, double-blinded comparative clinical study involving 563 patients with moderate to severe plaque psoriasis showed no clinically meaningful differences between ABP 654 and ustekinumab.[3] The primary efficacy endpoint, the percentage improvement in PASI from baseline to week 12, was met, with a mean difference of 0.14 between the two treatment groups, falling well within the prespecified similarity margins.[1][2][3] At week 12, the mean percentage improvement in PASI from baseline was 81.9% for both the ABP 654 and ustekinumab groups.[1][2] The safety profiles of both drugs were also found to be comparable.[1][2][3]



Table 1: Comparison of Clinical Efficacy of ABP 654 and Ustekinumab in Moderate to Severe Plaque Psoriasis

| Parameter                                          | ABP 654                                                                              | Ustekinumab<br>(Reference<br>Product)                            | Source       |
|----------------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------|
| Indication                                         | Moderate to severe plaque psoriasis                                                  | Moderate to severe plaque psoriasis                              | [3]          |
| Primary Efficacy<br>Endpoint                       | Percentage<br>improvement in PASI<br>from baseline to week<br>12                     | Percentage<br>improvement in PASI<br>from baseline to week<br>12 | [1][2]       |
| Mean PASI<br>Improvement at Week<br>12             | 81.9%                                                                                | 81.9%                                                            | [1][2]       |
| Mean Difference in<br>PASI Improvement<br>(90% CI) | 0.14 (-2.6 to 2.9)                                                                   | Not Applicable                                                   | [1][2]       |
| Conclusion                                         | No clinically meaningful differences in efficacy and safety compared to ustekinumab. | Established efficacy and safety profile.                         | [1][2][3][4] |

# Mechanism of Action: Targeting the IL-12/IL-23 Pathway

As a biosimilar to ustekinumab, ABP 654 is expected to share the same mechanism of action. Ustekinumab is a fully human IgG1 $\kappa$  monoclonal antibody that targets the shared p40 subunit of two key pro-inflammatory cytokines: interleukin-12 (IL-12) and interleukin-23 (IL-23).[5][6][7] [8] By binding to the p40 subunit, ustekinumab prevents these cytokines from interacting with their cell surface receptors (IL-12R $\beta$ 1), thereby inhibiting their signaling pathways.[5][7][8]



This inhibition has significant downstream effects on the immune response implicated in psoriasis:

- Inhibition of Th1 Cell Differentiation and Activation: IL-12 is crucial for the differentiation of naïve T cells into T helper 1 (Th1) cells, which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). By blocking IL-12, ustekinumab reduces the Th1-mediated inflammatory response.[5][9]
- Inhibition of Th17 Cell Activation and Proliferation: IL-23 is essential for the survival, proliferation, and function of T helper 17 (Th17) cells.[10] Th17 cells produce cytokines such as IL-17A, IL-17F, and IL-22, which are potent inducers of keratinocyte hyperproliferation and inflammation in psoriatic plaques.[10][11] Ustekinumab's blockade of IL-23 dampens this critical inflammatory axis in psoriasis.[5][9]

The following diagram illustrates the signaling pathway targeted by ABP 654 (via its action as a ustekinumab biosimilar).



Click to download full resolution via product page

Mechanism of action of ABP 654.

## **Representative In Vitro Efficacy Evaluation**



While specific in vitro data for ABP 654 is not publicly available, a typical experimental workflow to assess the efficacy of an IL-12/IL-23 inhibitor in psoriasis would involve cell-based assays using relevant human cell lines. Keratinocyte cell lines, such as HaCaT, and co-cultures with immune cells are commonly used to model the psoriatic microenvironment.[12][13] Reconstructed human epidermis models also provide a more complex and physiologically relevant system.[14][15]

The following diagram outlines a general experimental workflow for evaluating the efficacy of a compound like ABP 654 in vitro.



Click to download full resolution via product page



In vitro efficacy evaluation workflow.

### **Detailed Experimental Protocols**

The following provides a more detailed, representative protocol for the in vitro assessment of an anti-psoriatic agent targeting the IL-12/IL-23 pathway.

Objective: To evaluate the anti-inflammatory and anti-proliferative effects of a test article (e.g., ABP 654) on a human in vitro model of psoriasis.

- 1. Cell Culture and Psoriasis-like Phenotype Induction:
- · Cell Lines:
  - Human immortalized keratinocytes (HaCaT).
  - Co-culture of HaCaT cells with human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat).
  - Alternatively, a 3D reconstructed human epidermis model can be used.[14][15]
- Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HaCaT) at 37°C and 5% CO2.
- Induction of Psoriasis-like Phenotype: To mimic the inflammatory environment of psoriasis, cells are stimulated with a cocktail of pro-inflammatory cytokines. A common combination includes TNF-α (10 ng/mL), IL-17A (20 ng/mL), and IL-22 (20 ng/mL) for 24-48 hours.[12]

#### 2. Treatment:

- Following stimulation, cells are treated with varying concentrations of the test article (e.g., ABP 654), a reference control (e.g., ustekinumab), and a vehicle control (e.g., PBS).
- The treatment duration can range from 24 to 72 hours, depending on the endpoint being measured.
- 3. Efficacy Assessment:
- Gene Expression Analysis (qPCR):



- RNA is extracted from the treated cells.
- Quantitative real-time PCR is performed to measure the mRNA expression levels of key psoriasis-related inflammatory markers, such as IL-6, IL-8, S100A7 (psoriasin), and DEFB4A (human beta-defensin 2).[12][14]
- Cytokine Secretion Analysis (ELISA):
  - Cell culture supernatants are collected.
  - Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of proinflammatory cytokines and chemokines, such as IL-6 and CXCL8 (IL-8).[14]
- Keratinocyte Proliferation Assays:
  - BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.
  - Ki67 Immunostaining: Ki67 is a cellular marker for proliferation that can be detected by immunofluorescence or immunohistochemistry.[16]
- Western Blotting: To analyze the phosphorylation status of key signaling proteins in the IL-12/IL-23 pathway, such as STAT3 and STAT4, to confirm target engagement.

Table 2: Representative In Vitro Experimental Design for Efficacy Assessment



| Experimental Step  | Methodology                                                                                                     | Key Parameters<br>Measured                                        | Expected Outcome<br>with Effective<br>Treatment       |
|--------------------|-----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------|
| Cell Model         | HaCaT keratinocytes<br>stimulated with a pro-<br>inflammatory cytokine<br>cocktail (TNF-α, IL-<br>17A, IL-22)   | Not Applicable                                                    | Not Applicable                                        |
| Treatment          | Incubation with ABP<br>654, ustekinumab<br>(positive control), or<br>vehicle (negative<br>control) for 48 hours | Not Applicable                                                    | Not Applicable                                        |
| Gene Expression    | Quantitative Real-<br>Time PCR (qPCR)                                                                           | mRNA levels of IL6,<br>CXCL8, S100A7,<br>DEFB4A                   | Dose-dependent decrease in expression                 |
| Protein Secretion  | Enzyme-Linked<br>Immunosorbent Assay<br>(ELISA)                                                                 | Protein levels of IL-6<br>and CXCL8 in culture<br>supernatant     | Dose-dependent decrease in secretion                  |
| Cell Proliferation | BrdU Incorporation<br>Assay or Ki67<br>Staining                                                                 | Rate of DNA synthesis<br>or percentage of Ki67-<br>positive cells | Dose-dependent<br>decrease in<br>proliferation        |
| Target Engagement  | Western Blot                                                                                                    | Phosphorylation levels of STAT3 and STAT4                         | Inhibition of cytokine-<br>induced<br>phosphorylation |

#### Conclusion

ABP 654 has been shown to be a clinically effective and safe biosimilar to ustekinumab for the treatment of moderate to severe plaque psoriasis. Its mechanism of action, through the inhibition of the IL-12 and IL-23 pathways, is well-established based on its reference product. While specific preclinical data for ABP 654 in various cell lines is not widely published, the representative experimental protocols outlined in this guide provide a framework for its in vitro



evaluation and demonstrate the expected anti-inflammatory and anti-proliferative effects in cellular models of psoriasis. This information can guide further research and development in the field of psoriasis therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and safety of the ustekinumab biosimilar ABP 654 in patients with moderate-to-severe plaque psoriasis: a randomized double-blinded active-controlled comparative clinical study over 52 weeks PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amgen's Phase III trial of ABP 654 meets primary efficacy endpoint [clinicaltrialsarena.com]
- 4. bigmoleculewatch.com [bigmoleculewatch.com]
- 5. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ustekinumab in chronic immune-mediated diseases: a review of long term safety and patient improvement PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Ustekinumab in Psoriasis Immunopathology with Emphasis on the Th17-IL23 Axis: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ustekinumab in the Treatment of Psoriasis and Psoriatic Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis PMC [pmc.ncbi.nlm.nih.gov]



- 13. Preclinical techniques for drug discovery in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Psoriasis Drug Screening Mattek Part of Sartorius [mattek.com]
- 15. Models in the Research Process of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ABP 654: A Comparative Guide to its Efficacy in Psoriasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615108#agu654-efficacy-in-different-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com